![molecular formula C22H25N3O6S2 B2593989 (Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-04-8](/img/structure/B2593989.png)
(Z)-methyl 2-(2-((3-(pentyloxy)benzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate
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Overview
Description
The compound is a derivative of benzo[d]thiazole, which is a heterocyclic compound. Benzo[d]thiazoles are known to have various biological activities and are used as building blocks in the synthesis of various pharmaceutical agents .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzo[d]thiazole core, with a pentyloxy group attached to the benzene ring and a sulfamoyl group attached to the thiazole ring. The exact structure would need to be confirmed through techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis
Benzo[d]thiazoles can undergo various reactions, including substitutions and additions, depending on the functional groups present . The reactivity of this specific compound would likely be influenced by the electron-withdrawing sulfamoyl group and the electron-donating pentyloxy group.Scientific Research Applications
Boron-Containing Drug Design
Boronic acids and their esters, including our compound of interest, have gained attention for designing new drugs and drug delivery systems. Specifically, they serve as boron carriers suitable for neutron capture therapy. However, these compounds are only marginally stable in water . Researchers are exploring ways to enhance their stability while maintaining their therapeutic potential.
Mechanism of Action
Future Directions
properties
IUPAC Name |
methyl 2-[2-(3-pentoxybenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O6S2/c1-3-4-5-11-31-16-8-6-7-15(12-16)21(27)24-22-25(14-20(26)30-2)18-10-9-17(33(23,28)29)13-19(18)32-22/h6-10,12-13H,3-5,11,14H2,1-2H3,(H2,23,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAVMYZFGMKHXLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=CC=CC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)S(=O)(=O)N)CC(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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